molecular formula C13H21N3O2 B2589371 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1535290-58-4

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2589371
CAS No.: 1535290-58-4
M. Wt: 251.33
InChI Key: DVWQJPDCZWNEBP-UHFFFAOYSA-N
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Description

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an oxan (tetrahydropyran) ring

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield oxadiazole N-oxides, while reduction of the piperidine ring can yield various piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways. For example, the oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxan ring can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, piperidine derivatives, and oxan derivatives. Examples include:

Uniqueness

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to its combination of three different rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(oxan-4-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-5-14-6-2-10(1)9-12-15-13(16-18-12)11-3-7-17-8-4-11/h10-11,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQJPDCZWNEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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